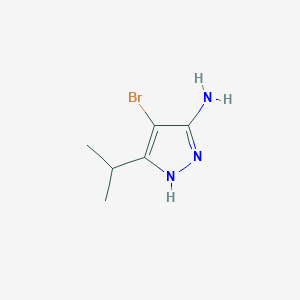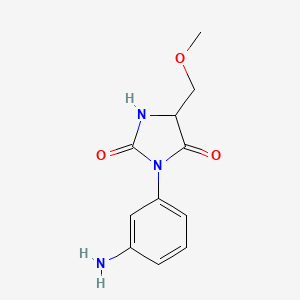
3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione
Descripción general
Descripción
3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 1531545-30-8 . It has a molecular weight of 235.24 .
Molecular Structure Analysis
The molecular formula of this compound is C11H13N3O3 . The InChI code is 1S/C11H13N3O3/c1-17-6-9-10(15)14(11(16)13-9)8-4-2-3-7(12)5-8/h2-5,9H,6,12H2,1H3,(H,13,16) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure of 3-Amino-1-(5-Chloro-2-Hydroxyphenyl)Imidazolidine-2,4-Dione This study outlines the synthesis and structural analysis of a compound similar to 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione. The analysis revealed an unexpected conformation, highlighting the complexity and potential for unanticipated results in the synthesis of such compounds. This compound serves as a pharmaceutical intermediate, exhibiting a nonplanar structure stabilized by various intermolecular interactions (Aydin et al., 2013).
Chemical Reactions and Derivatives
Reaction of 3-Phenyl-3-Aminoquinoline-2,4-Diones with Isothiocyanates This study presents the reaction of similar compounds with isothiocyanates, leading to the creation of novel compounds. The resulting compounds underwent further transformations in different conditions, showcasing the compound's versatility in synthesizing new chemical entities with potential biological activities (Klásek et al., 2010).
Regio-Controlled Nucleophilic Attack of 3-Thiaisatoic Anhydride by α-Amino Acids This research discusses the synthesis of analogous compounds using α-amino acids, demonstrating a method for creating libraries of compounds through a regioselective process. The study emphasizes the compound's potential in creating diverse chemical libraries (Brouillette et al., 2009).
Molecular and Structural Studies
Characterization and DNA Binding Studies of Unexplored Imidazolidines The study explores the DNA binding affinity of imidazolidine derivatives, including compounds similar to 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione. The results suggest potential anti-cancer properties, based on the binding strength with DNA (Shah et al., 2013).
Efficient One-Pot Microwave-Assisted Synthesis of 3-(Thien-3-yl)imidazolidine-2,4-Dione Analogs This research demonstrates an efficient method for synthesizing a series of compounds related to 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione, highlighting the potential for rapid and scalable production of such compounds (Brouillette et al., 2007).
Propiedades
IUPAC Name |
3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-6-9-10(15)14(11(16)13-9)8-4-2-3-7(12)5-8/h2-5,9H,6,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPLZHVXDZVGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





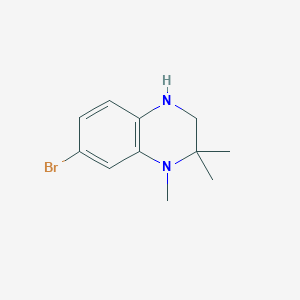
amine](/img/structure/B1380258.png)
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)

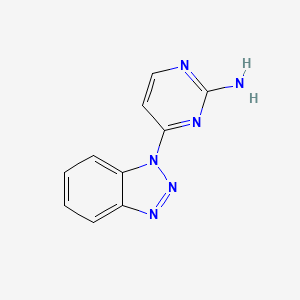
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)


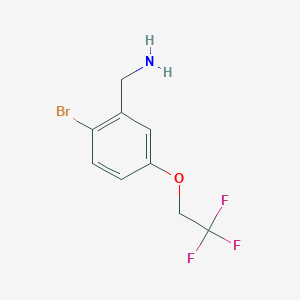
![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
